molecular formula C16H18N2O2 B15064374 2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) CAS No. 89971-96-0

2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol)

Cat. No.: B15064374
CAS No.: 89971-96-0
M. Wt: 270.33 g/mol
InChI Key: PQRQHRWJLCHMOZ-UHFFFAOYSA-N
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Description

2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) is a heterocyclic compound featuring a fused 5H-indeno[1,2-b]pyridine core, which combines indene and pyridine rings. The nitrogen atom at position 5 of the indenopyridine scaffold is substituted with an azanediyl (-NH-) group linked to two ethanol moieties. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and biochemical applications.

Properties

CAS No.

89971-96-0

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-[2-hydroxyethyl(5H-indeno[1,2-b]pyridin-5-yl)amino]ethanol

InChI

InChI=1S/C16H18N2O2/c19-10-8-18(9-11-20)16-13-5-2-1-4-12(13)15-14(16)6-3-7-17-15/h1-7,16,19-20H,8-11H2

InChI Key

PQRQHRWJLCHMOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=C2N=CC=C3)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol typically involves multi-component reactions (MCRs), which are advantageous due to their efficiency and ability to produce structurally diverse molecules. One common method involves the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . This method offers good yields, atom economy, and short reaction times.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol has several scientific research applications:

Comparison with Similar Compounds

Key Observations :

  • The diethanolamine group is a common feature, likely improving aqueous solubility and enabling hydrogen-bond donor/acceptor interactions .

Anticancer Activity

  • 2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) analogs: Derivatives of 5H-indeno[1,2-b]pyridine exhibit potent topoisomerase I/II inhibition and antiproliferative activity against cancer cell lines (e.g., HCT15, HeLa) with IC₅₀ values in the nanomolar range. Rigidity of the indenopyridine core is hypothesized to improve DNA binding .
  • Benzimidazole-diethanol analogs: Show moderate antibacterial activity (e.g., against E. coli and S. aureus) but weaker anticancer effects compared to indenopyridines .
  • Triazolylpyrimidine-diethanol analogs: Limited direct anticancer data, but nitro-triazole moieties in similar compounds are associated with antimicrobial and antiparasitic activity .

Selectivity and Toxicity

  • Indenopyridine derivatives demonstrate higher selectivity for cancer cells over non-malignant cells, attributed to their planar structure and targeted enzyme inhibition .
  • Benzimidazole derivatives often exhibit broader-spectrum antimicrobial activity but may lack specificity, increasing off-target risks .

Physicochemical Properties

Property 2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) 2,2'-[(4-iodophenyl)azanediyl]diethanol Benzimidazole-diethanol
Molecular Weight ~283 g/mol ~331 g/mol ~299 g/mol
LogP (Predicted) 1.8–2.2 2.5–3.0 2.0–2.5
Aqueous Solubility Moderate (diethanol groups) Low (iodo substituent) Moderate
Thermal Stability High (rigid core) Moderate Low (flexible benzimidazole)

Key Insight: The diethanol groups in all analogs improve solubility, but the indenopyridine core’s rigidity enhances thermal stability and bioavailability .

Biological Activity

The compound 2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) is a member of the indeno-pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) can be represented as C14H15NC_{14}H_{15}N. The compound features a fused indeno-pyridine core with an amine linkage and ethanol moieties. Its unique structure contributes to its biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes and receptors by binding to their active sites. For instance, studies indicate that similar indeno-pyridine derivatives can impede cell proliferation in cancer cell lines through mechanisms such as:

  • Inhibition of Matrix Metalloproteinases (MMPs) : Compounds with similar structures have demonstrated the ability to inhibit MMP9, which is crucial in cancer metastasis .
  • Pro-apoptotic Effects : Indeno-pyridine derivatives have been linked to increased reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells .

Biological Activity Overview

The following table summarizes the biological activities associated with 2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol) and related compounds:

Activity Description Reference
AntiproliferativeInhibits proliferation in various cancer cell lines (e.g., PC-3, LNCaP)
AntimetastaticReduces metastasis by inhibiting MMPs
Pro-apoptoticInduces apoptosis through ROS generation
AntimicrobialExhibits activity against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals and exhibits antioxidant properties

Case Study 1: Anticancer Activity

A study evaluating the effects of indeno-pyridine derivatives showed that compound 10 significantly inhibited the proliferation of prostate cancer cell lines (PC-3 and LNCaP). This was linked to its ability to inhibit MMP9 activity, suggesting a potential role in preventing metastasis .

Case Study 2: Apoptosis Induction

Another investigation reported that certain derivatives induced apoptosis in K562 leukemia cells through ROS-mediated pathways. The use of assays such as Annexin V and Caspase-Glo confirmed the pro-apoptotic effects of these compounds .

Case Study 3: Antimicrobial Properties

Research on new indeno-pyridine derivatives revealed moderate antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics like gentamicin .

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